2,3-Bis(3,5-difluorophenyl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(3,5-difluorophenyl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with two 3,5-difluorophenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(3,5-difluorophenyl)quinoxaline typically involves the condensation of 3,5-difluoroaniline with a suitable diketone, such as benzil. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Bis(3,5-difluorophenyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under mild conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(3,5-difluorophenyl)quinoxaline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-Bis(3,5-difluorophenyl)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in its role as an antimicrobial agent, the compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to cell death . In cancer research, it targets kinase enzymes, thereby inhibiting cell signaling pathways that promote tumor growth and survival .
Vergleich Mit ähnlichen Verbindungen
2,3-Bis(phenylamino)quinoxaline: Known for its potent antimicrobial activity against resistant bacterial strains.
Dibenzo[f,h]furo[2,3-b]quinoxaline: Used in OLEDs for its deep blue fluorescence properties.
Uniqueness: 2,3-Bis(3,5-difluorophenyl)quinoxaline stands out due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. The fluorine atoms also contribute to its unique electronic properties, making it highly suitable for applications in optoelectronics and medicinal chemistry .
Eigenschaften
CAS-Nummer |
870136-70-2 |
---|---|
Molekularformel |
C20H10F4N2 |
Molekulargewicht |
354.3 g/mol |
IUPAC-Name |
2,3-bis(3,5-difluorophenyl)quinoxaline |
InChI |
InChI=1S/C20H10F4N2/c21-13-5-11(6-14(22)9-13)19-20(12-7-15(23)10-16(24)8-12)26-18-4-2-1-3-17(18)25-19/h1-10H |
InChI-Schlüssel |
LNNVLYOEIMVUEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC(=C3)F)F)C4=CC(=CC(=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.